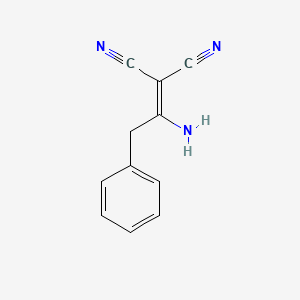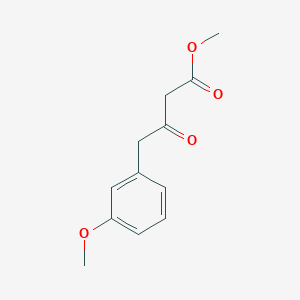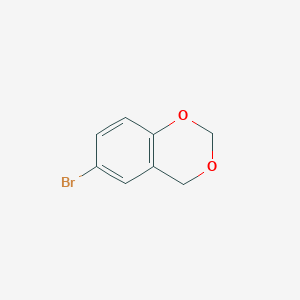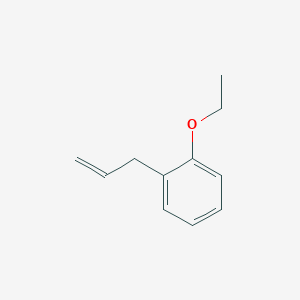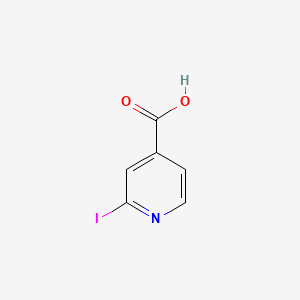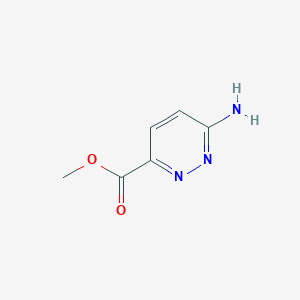![molecular formula C12H6Cl3F3N2O B1315906 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine CAS No. 73265-15-3](/img/structure/B1315906.png)
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine” is a chemical compound with the molecular formula C12H6Cl3F3N2O and a molecular weight of 357.55 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine core with various substituents. It has three chlorine atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom . For a detailed structural analysis, techniques such as NMR spectroscopy could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.55 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Synthesis of Complex Chemical Structures
- Sonogashira-Type Reactions : A study by Vilkauskaitė, Šačkus, and Holzer (2011) illustrates the use of related compounds in Sonogashira-type cross-coupling reactions. This process is vital for creating complex chemical structures, potentially applicable in various fields including material science and pharmaceuticals (Vilkauskaitė, Šačkus, & Holzer, 2011).
Chemical Synthesis and Reactivity
- Sequential vs. Multicomponent Reaction Approach : Research by Palka et al. (2014) focuses on a synthesis approach involving similar compounds, highlighting the versatility of these chemicals in producing varied molecular architectures. Such methods are crucial in synthetic chemistry for developing new compounds (Palka et al., 2014).
Pharmaceutical Applications
- Synthesis of Nilotinib : Wang Cong-zhan (2009) discusses the synthesis of Nilotinib, a medication, using related chemical processes. This underscores the role of such compounds in pharmaceutical synthesis, particularly in creating targeted therapies (Wang Cong-zhan, 2009).
Pesticide Synthesis
- Synthesis of Pyridine Derivatives for Pesticides : Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative, demonstrating its widespread use in pesticide synthesis. This highlights the significance of such compounds in agricultural applications (Lu Xin-xin, 2006).
Agricultural Research
- Weed Control in Agriculture : A study by Grichar and Boswell (1986) on postemergence grass control in peanut crops using related compounds indicates their utility in agricultural weed management. This underscores the importance of such chemicals in enhancing crop production (Grichar & Boswell, 1986).
作用機序
Target of Action
The primary target of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine Similar compounds are often used as insecticides, suggesting that its targets may be specific to certain pests .
Mode of Action
The exact mode of action of This compound It is known that similar compounds can inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on its potential role as an insecticide, it may interfere with the pathways involved in chitin synthesis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to cause death or infertility in target pests by inhibiting chitin synthesis .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and influencing the overall metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can alter the activity of key enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for the compound’s function and overall impact on cellular processes .
特性
IUPAC Name |
3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O/c13-7-2-6(19)3-8(14)10(7)21-11-9(15)1-5(4-20-11)12(16,17)18/h1-4H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLWRVQIRVOVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73265-15-3 |
Source


|
| Record name | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


